molecular formula C14H17NO3 B3021377 Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate CAS No. 92246-21-4

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Cat. No.: B3021377
CAS No.: 92246-21-4
M. Wt: 247.29 g/mol
InChI Key: SRZRBQSYAYJVBD-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is characterized by a piperidine ring substituted with a phenyl group, an oxo group, and an ethyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 4-oxo-1-phenylpiperidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: shares similarities with other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring with an oxo group and an ester functional group, which contribute to its unique chemical reactivity and biological properties. The compound's molecular formula is C12H13NO3C_{12}H_{13}NO_3, and its structure can be represented as follows:

Ethyl 4 oxo 1 phenylpiperidine 3 carboxylate\text{Ethyl 4 oxo 1 phenylpiperidine 3 carboxylate}

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound has been shown to exhibit:

  • Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anticancer Potential : Research has highlighted its potential in cancer therapy, particularly through mechanisms involving apoptosis induction and cytotoxicity against cancer cell lines .

Antimicrobial Effects

Research conducted by Balogh et al. (1980) demonstrated that this compound exhibits significant antimicrobial activity. This property is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Anticancer Properties

Recent studies have explored the anticancer effects of piperidine derivatives, including this compound. For instance, it has been linked to cytotoxicity against various cancer cell lines, showing better efficacy than conventional chemotherapeutic agents in some cases . The compound's structure allows for effective binding to cancer-related targets, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotes
This compoundPiperidine derivativeAntimicrobial, AnticancerUnique ester functional group enhances reactivity
Piperidine DerivativesVariousAnticancer, NeuroprotectiveBroad range of biological activities reported
Indole DerivativesHeterocyclicAntidepressant, AnticancerKnown for diverse pharmacological effects

Case Studies and Research Findings

  • Antimicrobial Study : A study published in PMC highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Cancer Research : In a comparative study involving various piperidine derivatives, this compound demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit key enzymes involved in cancer progression, thus offering a multi-targeted approach to treatment .

Properties

IUPAC Name

ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRBQSYAYJVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328958
Record name ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026-47-7
Record name ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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